1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN6O and its molecular weight is 368.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide (CAS Number: 2034620-44-3) is a novel azetidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive review of its biological activities, structural characteristics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H15ClN6O, with a molecular weight of 321.34 g/mol. The structure includes an azetidine ring linked to a pyrimidine and imidazole moiety, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C16H15ClN6O |
Molecular Weight | 321.34 g/mol |
CAS Number | 2034620-44-3 |
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, imidazole and pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. The compound under investigation may share these properties, potentially acting through mechanisms such as:
- Inhibition of Kinases : Many pyrimidine derivatives are known to inhibit kinases that are crucial for tumor growth.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells, enhancing its therapeutic efficacy.
A study focused on related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting that structural analogs might also exhibit potent anticancer activity with similar or improved efficacy against cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as many imidazole derivatives have been documented to exhibit antifungal and antibacterial activities. Future studies could explore its efficacy against various pathogens.
Cytotoxicity Studies
Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds have indicated low toxicity towards human embryonic kidney cells (HEK-293), which is promising for the development of therapeutic agents .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting key enzymes involved in cellular pathways.
- Receptor Modulation : Interacting with specific receptors that regulate cell growth and differentiation.
- DNA Interaction : Potentially binding to DNA or RNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity
In a comparative study, several derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar azetidine structures displayed significant activity against multiple cancer cell lines, with IC50 values reflecting their potency .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. This suggests that the target compound may also possess similar antimicrobial capabilities .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-12-2-3-14(6-15(12)19)23-18(26)13-8-25(9-13)17-7-16(21-10-22-17)24-5-4-20-11-24/h2-7,10-11,13H,8-9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFSLHLNYPZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.